molecular formula C14H21N3OS B2616336 (E)-N-[1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethyl]-4-(dimethylamino)but-2-enamide CAS No. 2411326-78-6

(E)-N-[1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethyl]-4-(dimethylamino)but-2-enamide

Cat. No. B2616336
CAS RN: 2411326-78-6
M. Wt: 279.4
InChI Key: ASWBNIHYHIORIW-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-[1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethyl]-4-(dimethylamino)but-2-enamide, also known as PF-04971729, is a novel small molecule that has been developed as a potential therapeutic agent for the treatment of various diseases. This compound has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.

Scientific Research Applications

(E)-N-[1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethyl]-4-(dimethylamino)but-2-enamide has been extensively studied for its potential therapeutic applications. It has been shown to have potent activity against several disease targets, including the delta opioid receptor, the kappa opioid receptor, and the mu opioid receptor. It has also been shown to have activity against the serotonin transporter and the norepinephrine transporter.

Mechanism of Action

The mechanism of action of (E)-N-[1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethyl]-4-(dimethylamino)but-2-enamide involves its binding to the delta opioid receptor, which is a G protein-coupled receptor that is involved in the regulation of pain and mood. Binding of (E)-N-[1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethyl]-4-(dimethylamino)but-2-enamide to the delta opioid receptor leads to the activation of downstream signaling pathways, which ultimately results in the modulation of pain and mood.
Biochemical and Physiological Effects:
(E)-N-[1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethyl]-4-(dimethylamino)but-2-enamide has been shown to have several biochemical and physiological effects. It has been shown to have potent analgesic effects in animal models of pain, as well as antidepressant effects in animal models of depression. It has also been shown to have anxiolytic effects in animal models of anxiety.

Advantages and Limitations for Lab Experiments

One of the advantages of (E)-N-[1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethyl]-4-(dimethylamino)but-2-enamide is its potent activity against several disease targets, which makes it a promising therapeutic agent for the treatment of various diseases. However, one of the limitations of (E)-N-[1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethyl]-4-(dimethylamino)but-2-enamide is its relatively low solubility, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for the study of (E)-N-[1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethyl]-4-(dimethylamino)but-2-enamide. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of pain, depression, and anxiety. Another direction is to develop new analogs of (E)-N-[1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethyl]-4-(dimethylamino)but-2-enamide that have improved solubility and other desirable properties. Additionally, further studies are needed to fully understand the mechanism of action of (E)-N-[1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethyl]-4-(dimethylamino)but-2-enamide and its downstream signaling pathways.

Synthesis Methods

The synthesis of (E)-N-[1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethyl]-4-(dimethylamino)but-2-enamide involves several steps, starting from commercially available starting materials. The first step involves the preparation of 2-cyclopropyl-4-methylthiazole-5-carboxylic acid, which is then converted into the corresponding acid chloride. This is then reacted with N,N-dimethylethylenediamine to give the desired amide product, which is subsequently treated with sodium hydride and methyl iodide to form the final compound, (E)-N-[1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethyl]-4-(dimethylamino)but-2-enamide.

properties

IUPAC Name

(E)-N-[1-(2-cyclopropyl-1,3-thiazol-4-yl)ethyl]-4-(dimethylamino)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3OS/c1-10(15-13(18)5-4-8-17(2)3)12-9-19-14(16-12)11-6-7-11/h4-5,9-11H,6-8H2,1-3H3,(H,15,18)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASWBNIHYHIORIW-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CSC(=N1)C2CC2)NC(=O)C=CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CSC(=N1)C2CC2)NC(=O)/C=C/CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-[1-(2-cyclopropyl-1,3-thiazol-4-yl)ethyl]-4-(dimethylamino)but-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.